molecular formula C9H7BrN2O B6262657 3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1262412-82-7

3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B6262657
CAS RN: 1262412-82-7
M. Wt: 239.1
InChI Key:
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Description

This compound belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that can include bromination, condensation, and functional group transformations.


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a bromine atom and a carboxylic acid group, which would influence its physical characteristics .


Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds is influenced by the bromine substituent, which can undergo various reactions, including nucleophilic substitution and elimination.


Physical And Chemical Properties Analysis

The physical properties of similar compounds, such as melting point, boiling point, and solubility, are significantly affected by their molecular structure . The presence of bromine and the carboxylic acid group would influence its physical characteristics, making it relatively polar and potentially affecting its solubility in organic solvents and water.

Safety and Hazards

Safety data sheets for similar compounds indicate that they should be handled with care. They may pose hazards such as being harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMAESVXYXAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-methylphenyl)-1,2,4-oxadiazole

CAS RN

1262412-82-7
Record name 3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole
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